molecular formula C9H14ClNO2 B6190070 3-(3-amino-2-hydroxypropyl)phenol hydrochloride CAS No. 2648940-70-7

3-(3-amino-2-hydroxypropyl)phenol hydrochloride

Cat. No.: B6190070
CAS No.: 2648940-70-7
M. Wt: 203.7
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Description

3-(3-amino-2-hydroxypropyl)phenol hydrochloride, also known as apocynin, is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.7 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-2-hydroxypropyl)phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with nitromethane to form 3-(3-nitro-2-hydroxypropyl)phenol. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 3-(3-amino-2-hydroxypropyl)phenol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-2-hydroxypropyl)phenol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

3-(3-amino-2-hydroxypropyl)phenol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its ability to inhibit the production of reactive oxygen species.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as inflammation and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-amino-2-hydroxypropyl)phenol hydrochloride involves its ability to inhibit the production of reactive oxygen species by interfering with the activity of NADPH oxidase. This enzyme is responsible for the generation of superoxide radicals, which are precursors to various reactive oxygen species. By inhibiting NADPH oxidase, the compound reduces oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-amino-2-hydroxypropyl)phenol: The non-hydrochloride form of the compound.

    4-(3-amino-2-hydroxypropyl)phenol: A structural isomer with the amino group in a different position.

    3-(3-amino-2-hydroxypropyl)anisole: A derivative with a methoxy group instead of a hydroxyl group.

Uniqueness

3-(3-amino-2-hydroxypropyl)phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit NADPH oxidase and reduce oxidative stress sets it apart from other similar compounds.

Properties

CAS No.

2648940-70-7

Molecular Formula

C9H14ClNO2

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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